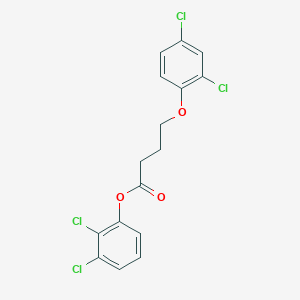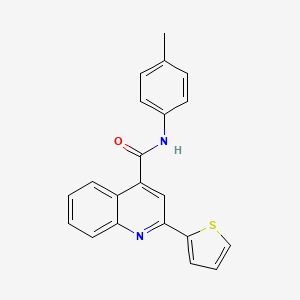![molecular formula C14H19N5O B5201522 N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine, also known as PPETD, is a chemical compound that has been widely studied for its potential use in various scientific research applications. PPETD belongs to the class of triazine compounds and has a molecular formula of C14H19N5O.
Mecanismo De Acción
The mechanism of action of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine is not fully understood, but studies have shown that it may act through various pathways, including the inhibition of protein kinase activity, the inhibition of DNA synthesis, and the induction of apoptosis in cancer cells. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokines. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine in lab experiments is its potential as a multi-functional compound with anti-tumor, anti-inflammatory, and neuroprotective properties. However, one limitation is that the mechanism of action of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine, including further investigation of its mechanism of action, optimization of its use in lab experiments, and exploration of its potential as a therapeutic agent for various diseases. Additionally, future studies may focus on the development of analogs of N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine with improved efficacy and selectivity.
Métodos De Síntesis
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine can be synthesized using various methods, including the reaction of 4-propoxyphenylacetonitrile with hydrazine hydrate and triethyl orthoformate. Another method involves the reaction of 4-propoxyphenylacetonitrile with hydrazine hydrate and 2,4-dichloro-6-methoxy-1,3,5-triazine.
Aplicaciones Científicas De Investigación
N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been studied for its potential use in various scientific research applications, including its role as an anti-tumor agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have shown that N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has the ability to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-2-9-20-12-5-3-11(4-6-12)7-8-16-14-18-10-17-13(15)19-14/h3-6,10H,2,7-9H2,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZHMRMYZIAZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCNC2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)


![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201459.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5201478.png)


![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![5-phenyl-3-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5201500.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methyl-1-piperazinyl)ethanamine](/img/structure/B5201507.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201513.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)